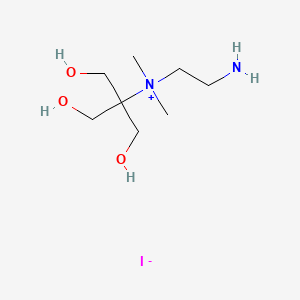
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with isopropanol in the presence of a suitable catalyst to form the hydroxypropan-2-yl group. This intermediate is then subjected to oxidation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(1-Oxopropan-2-yl)-3-methylcyclopentane.
Reduction: Formation of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and carbaldehyde groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.
類似化合物との比較
- 1-Hydroxypropan-2-yl 2-isopropyl-5-methylcyclohexyl carbonate
- 5-(1-Hydroxypropan-2-yl)isolongifol-5-ene
Comparison: 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclopentane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-(1-hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(5-8,7-12)9(2)6-11/h7-9,11H,3-6H2,1-2H3 |
InChIキー |
QTTGHIHJCSMRRU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)(C=O)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


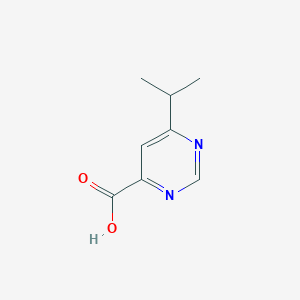
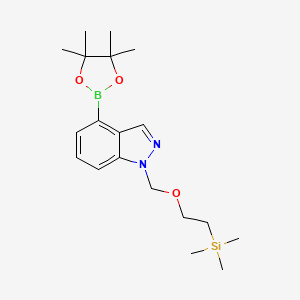
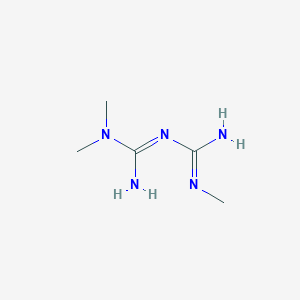

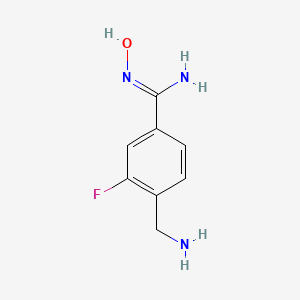
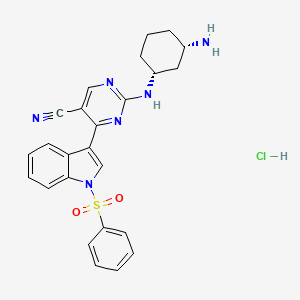
amine](/img/structure/B13341427.png)
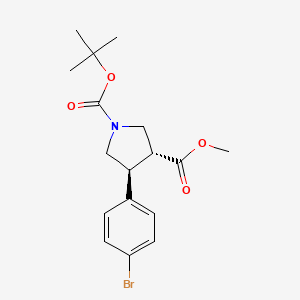


![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)
